6-bromo-2-naphthyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related bromo-naphthyl compounds involves various methodologies. For instance, the preparation of 2-Bromo-6-methoxynaphthalene, a similar compound, highlights the utility of different synthetic procedures, including the use of dimethyl sulfate and methyl halides for methylation, showcasing the diversity in synthetic approaches for bromo-naphthyl derivatives (Xu & He, 2010). Enantioselective bromoaminocyclization of 2,4-dienyl N-tosylcarbamates provides another synthetic route for producing bromo-naphthyl derivatives with high yields and enantioselectivity (Huang et al., 2015).
Molecular Structure Analysis
The molecular structure of bromo-naphthyl compounds, including pi-stacked dimers and centrosymmetric dimers with C-H...pi(arene) hydrogen bonds, has been extensively studied. For instance, the crystal structures of related compounds reveal specific interactions and conformations critical for understanding the molecular structure of 6-Bromo-2-naphthyl dimethylcarbamate (da Silva et al., 2007).
Chemical Reactions and Properties
The reactivity of organochalcogen compounds derived from naphthyl and dimethylbenzylamine indicates the broad chemical reactivity associated with the bromo-naphthyl backbone. These studies demonstrate the potential for diverse chemical transformations and reactivity patterns (Panda et al., 1999).
Physical Properties Analysis
Physical properties, such as crystallization behaviors and solubility, are crucial for understanding the application potential of 6-Bromo-2-naphthyl dimethylcarbamate. The detailed physical properties of closely related compounds provide insights into how structural variations can affect these properties.
Chemical Properties Analysis
The chemical properties of bromo-naphthyl derivatives, including their electrophilic and nucleophilic reaction capabilities, have been characterized in various studies. For example, the oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds reveal the complex chemical behavior and reactivity of bromo-naphthyl-related structures (Jastrzebski et al., 1991).
properties
IUPAC Name |
(6-bromonaphthalen-2-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(2)13(16)17-12-6-4-9-7-11(14)5-3-10(9)8-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABFUIHKCTRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.